DC-Chol

Overview

Description

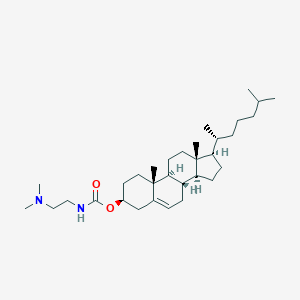

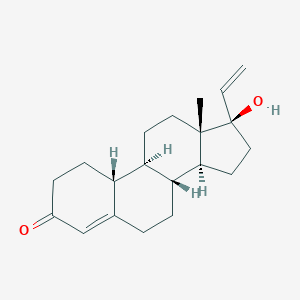

DC-Chol, or 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol, is a cationic lipid known for its application in gene therapy. It is used for the preparation of liposomes, which are essential in delivering genetic material into cells (Bianco et al., 2003).

Synthesis Analysis

The synthesis of DC-Chol has been improved to involve only two steps, providing better yields. This streamlined approach enhances the feasibility of DC-Chol for broader applications in gene therapy (Bianco et al., 2003).

Molecular Structure Analysis

DC-Chol's molecular structure, characterized by the presence of a cationic head group attached to a cholesterol backbone, facilitates its role in forming liposomes for gene delivery. The specific structure is crucial for its interaction with genetic material and cell membranes, although detailed structural analysis papers were not found in this search.

Chemical Reactions and Properties

DC-Chol is known for its ability to form stable complexes with DNA, aiding in the efficient transfection of mammalian cells. Its chemical properties, particularly its cationic nature, make it suitable for binding to negatively charged DNA and cellular membranes (Gao & Huang, 1991).

Physical Properties Analysis

The physical properties of DC-Chol, such as its ability to form liposomes and interact with biological membranes, are fundamental to its function in gene therapy. These properties are influenced by its amphiphilic nature, but specific studies on its physical properties were not identified in this search.

Chemical Properties Analysis

DC-Chol's chemical properties are centered around its function as a cationic lipid. It efficiently forms complexes with DNA, which is vital for its role in gene therapy. The compound's stability, ability to form liposomes, and low toxicity compared to other agents like Lipofectin are notable chemical properties (Gao & Huang, 1991).

Scientific Research Applications

Gene Delivery

- Scientific Field : Applied Microbiology and Biotechnology .

- Application Summary : DC-Chol is used in the creation of liposomes for plasmid DNA (pDNA) transfection . These liposomes are part of non-viral gene delivery systems, which are crucial in gene therapy and recombinant protein production .

- Methods of Application : DC-Chol is combined with dioleoylphosphatidylethanolamine (DOPE) at a molar ratio of 1:1 or 1:2 to prepare the liposomes .

- Results : The liposomes prepared with DC-Chol and DOPE could achieve a better transfection effect .

Drug Delivery

- Scientific Field : Organic Chemistry .

- Application Summary : DC-Chol is used in drug delivery systems . Cholesterol-based compounds like DC-Chol have applications ranging from drug delivery to bioimaging .

DNA Delivery

- Scientific Field : Materials Science .

- Application Summary : DC-Chol is used in liposomes for DNA delivery .

- Methods of Application : The liposomes are created using DC-Chol and DOPE, with the inclusion of polyethylene glycol (PEG) and different molar ratios of DC-Chol/DOPE .

Bioimaging

- Scientific Field : Biomedical Imaging .

- Application Summary : DC-Chol has been used in bioimaging applications . Cholesterol-based compounds like DC-Chol have been used in various research fields, including bioimaging .

mRNA Transfection

- Scientific Field : Molecular Biology .

- Application Summary : DC-Chol is used in lipid nanoparticles (LNPs) for mRNA transfection . Cationic LNPs composed of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)/cholesterol (chol) LNPs have been classified as one of the most efficient gene delivery systems .

- Methods of Application : The study examined the effect of the molar ratio of DOTAP/chol, PEGylation, and lipid to mRNA ratio on mRNA transfection . The optimal ratio of DOTAP/chol LNPs to mRNA was tested to be 62.5 µM lipid to 1 μg mRNA .

- Results : PEGylation significantly decreased mRNA transfection efficiency of DOTAP/chol LNPs . Among non-PEGylated LNP formulations, 1:3 molar ratio of DOTAP/chol in DOTAP/chol LNPs showed the highest mRNA transfection efficiency .

Delivery of siRNA, DNA, and Chemotherapeutic Agents

- Scientific Field : Pharmacology .

- Application Summary : DC-Chol has been widely used in the synthesis of liposomes for the delivery of siRNA, DNA, and chemotherapeutic agents into cells and mice .

Cholesterol-Based Liquid Crystals and Gelators

- Scientific Field : Materials Science .

- Application Summary : DC-Chol has been used in the creation of cholesterol-based liquid crystals and gelators . These materials have a wide range of applications, including in the fields of drug delivery and bioimaging .

Nanomilling of Pharmaceuticals

Safety And Hazards

Future Directions

DC-Chol has been widely used in the synthesis of liposomes for the delivery of siRNA, DNA, and chemotherapeutic agents into cells and mice . It has been suggested that DC-Chol/DOPE cationic liposomes provide an efficient vehicle for the delivery of plasmids into SKnSH and primary neuronal cells compared to DOTAP/DOPE liposomes . In the future, DC-Chol/DOPE liposomes may provide a good non-viral candidate for transfecting primary rat neuronal cells .

properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56N2O2/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHOWBSBBDRPDW-PTHRTHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929700 | |

| Record name | Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DC-Chol | |

CAS RN |

137056-72-5 | |

| Record name | 3-(N-(N',N'-Dimethylaminoethane)carbamoyl)cholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137056725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesteryl N-(2-dimethylaminoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

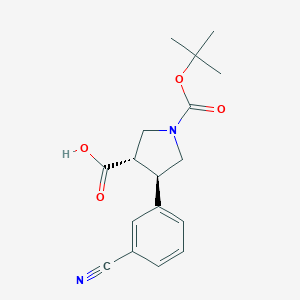

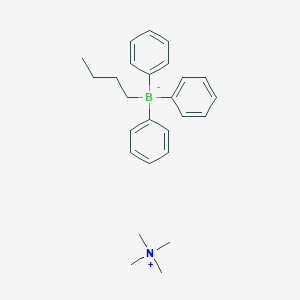

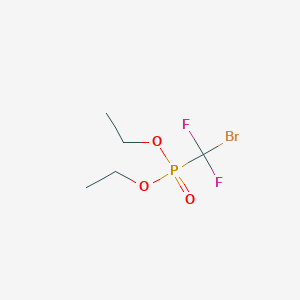

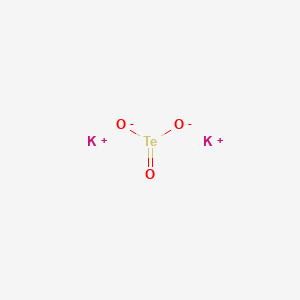

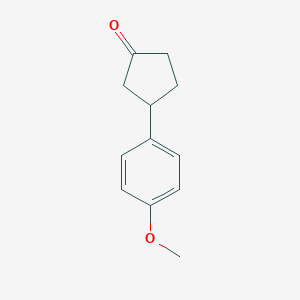

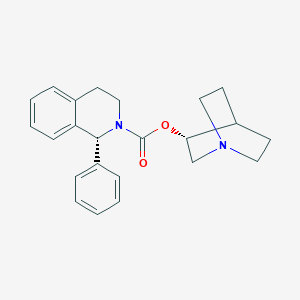

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

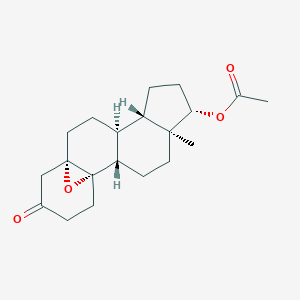

![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)